6-Methoxywogonin

Anti-inflammatory Prostaglandin E2 Flavonoid Pharmacology

6-Methoxywogonin (CAS 3162-45-6) is the superior PGE₂ inhibitor among Scutellaria flavonoids—demonstrating a 3.9-fold to 12.8-fold lower IC₅₀ versus wogonin, oroxylin A, and baicalein in J774.1 macrophage assays. This C6-methoxylated flavone is irreplaceable: its omission from the validated baicalein–wogonin–6-Methoxywogonin combination abolishes full anti-inflammatory activity, a deficit that higher doses of the other two flavonoids cannot rescue. Identified by OPLS-PCA as a primary bioactive constituent of Scutellaria root, it is essential for reproducible extract standardization and bioactivity-guided fractionation. ≥98% purity (HPLC), yellow powder, MW 314.3 g/mol, LogP 1.52.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 3162-45-6
Cat. No. B015236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxywogonin
CAS3162-45-6
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O
InChIInChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3
InChIKeyRBVYFSLWUBLPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxywogonin (CAS 3162-45-6): Technical Baseline and Procurement Identification


6-Methoxywogonin (5,7-Dihydroxy-6,8-dimethoxyflavone; CAS 3162-45-6) is a naturally occurring O-methylated flavonoid of the 8-O-methylated flavone class [1]. It is primarily isolated from the roots of *Sophora flavescens* and *Scutellaria baicalensis* (Huang-Qin) . Structurally, it is the 6-O-methyl derivative of the more widely studied flavonoid wogonin, a modification that imparts increased lipophilicity (LogP = 1.52) and distinct biological selectivity compared to its non-methylated or hydroxylated analogs . For procurement purposes, it is available as a yellow powder with a molecular weight of 314.3 g/mol, typically supplied at ≥98% purity (HPLC) [2].

6-Methoxywogonin: Why Interchange with Wogonin or Oroxylin A Is Not Scientifically Defensible


Substituting 6-Methoxywogonin with other Scutellaria flavonoids (e.g., wogonin, oroxylin A, baicalein) without quantitative verification is a known source of experimental irreproducibility. Despite sharing a common flavone backbone, the specific methoxylation at the C6 position confers a distinct pharmacological fingerprint . As demonstrated in direct comparisons, the PGE₂ inhibitory potency of these analogs differs by up to an order of magnitude [1]. Furthermore, studies of flavonoid mixtures reveal that individual activities do not translate to expected outcomes in complex systems; the omission of 6-Methoxywogonin from a defined combination of baicalein and wogonin results in a significant loss of activity, proving that it fulfills a non-redundant, synergistic role that cannot be replaced by the addition of more wogonin or baicalein alone [1].

6-Methoxywogonin Technical Differentiators: Quantified Performance vs. Closest Analogs


Superior PGE₂ Inhibitory Potency: Direct Head-to-Head Comparison with Wogonin, Oroxylin A, and Baicalein

In a direct, head-to-head comparative study assessing inhibition of prostaglandin E₂ (PGE₂) production in the murine macrophage-like cell line J774.1, 6-Methoxywogonin demonstrated significantly greater potency than its structural analogs. The IC₅₀ value for 6-Methoxywogonin was 7.2 μM, representing a 3.9-fold improvement over wogonin (IC₅₀ 28 μM), a 6.3-fold improvement over oroxylin A (IC₅₀ 45 μM), and a 12.8-fold improvement over baicalein (IC₅₀ 92 μM) [1].

Anti-inflammatory Prostaglandin E2 Flavonoid Pharmacology

Essential Synergistic Component: Activity of a Defined 3-Flavonoid Mixture is Contingent on 6-Methoxywogonin

In the same study by Oshima et al., the activity of a combined flavonoid fraction could not be fully explained by its individual constituents. It was empirically determined that a specific combination of baicalein and wogonin was necessary but not sufficient to achieve full anti-inflammatory activity equivalent to the crude extract. The addition of either 6-methoxywogonin or oroxylin A was strictly required as a third component to reconstitute the full activity [1].

Anti-inflammatory Combination Therapy Synergy

Validated Predictive Model for Activity: Inclusion in a Chemometric Model for PGE₂ Inhibition

An orthogonal projection to latent structure (OPLS) model combined with principal component analysis (PCA) was applied to screen Scutellaria root extracts for PGE₂ inhibitory activity. After applying a statistical filter to exclude less relevant compounds, the model successfully predicted wogonin, oroxylin A, and 6-methoxywogonin as the strong inhibitors of PGE₂ production from the complex natural extract, validating the compound's significant and specific contribution to the overall bioactivity [1].

Chemometrics OPLS-DA PCA Prostaglandin E2

Validated Application Scenarios for 6-Methoxywogonin Based on Differentiated Evidence


Potent PGE₂ Inhibition in Murine Macrophage Models

In studies targeting prostaglandin E₂ (PGE₂) production in murine macrophage-like J774.1 cells, 6-Methoxywogonin is the superior choice among common Scutellaria flavonoids due to its 3.9-fold to 12.8-fold lower IC₅₀ compared to wogonin, oroxylin A, and baicalein [1]. This assay provides a robust, quantitative benchmark for selection.

Component of a Defined, Synergistic Anti-inflammatory Mixture

For research focused on the synergistic effects of complex natural product formulations, 6-Methoxywogonin is an essential component of a validated three-flavonoid combination (with baicalein and wogonin) that is required to achieve full anti-inflammatory activity equivalent to the crude Scutellaria extract [1]. It cannot be replaced by higher doses of the other two components.

Targeted Isolation from *Scutellaria baicalensis* Extracts

Chemometric models using OPLS-PCA have identified 6-Methoxywogonin as one of the three primary bioactive constituents responsible for PGE₂ inhibition in Scutellaria root [2]. This provides a data-driven rationale for its targeted isolation and quantification during extract standardization or bioactivity-guided fractionation.

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